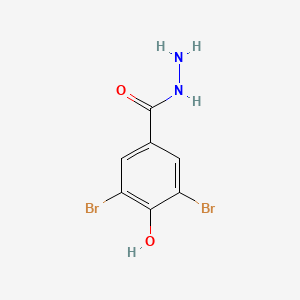

3,5-二溴-4-羟基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-4-hydroxybenzohydrazide (DBHH) is a chemical compound used in various scientific and industrial applications. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

A series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids have been prepared . N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide has been studied by X-ray diffraction analysis . Its molecule forms a hydrogen bond with a solvating ethanol molecule .Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-4-hydroxybenzohydrazide is C7H6Br2N2O2 . The molecular weight is 309.94 .Chemical Reactions Analysis

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . In a study, a new oxidative decarboxylation pathway for DBHB catabolism was identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 .科学研究应用

- DBHBH exhibits antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as an antimicrobial agent in pharmaceuticals, cosmetics, and food preservation .

- DBHBH is used in proteomics studies. It can modify proteins by reacting with amino acid residues, aiding in protein labeling, purification, or cross-linking experiments. Its bromine atoms enhance mass spectrometry detection .

- Chemists employ DBHBH as a building block in organic synthesis. It participates in reactions like acylation, Mannich condensation, and hydrazone formation. Its hydroxybenzohydrazide moiety provides versatility in creating novel compounds .

- DBHBH-based materials exhibit interesting photophysical properties. Researchers have explored its use in photocatalysis, where it can generate reactive species under light irradiation. Additionally, it emits fluorescence, making it useful in sensors and imaging applications .

- DBHBH has been investigated as a corrosion inhibitor for metals. Its hydrazide group can coordinate with metal surfaces, forming protective layers that prevent corrosion. Applications include coatings for pipelines and metal structures .

- Researchers explore DBHBH derivatives for potential drug development. Its structural features make it a promising scaffold for designing bioactive compounds. Investigations include antitumor, anti-inflammatory, and antioxidant properties .

Antimicrobial Properties

Proteomics Research

Organic Synthesis

Photocatalysis and Photoluminescence

Corrosion Inhibition

Medicinal Chemistry

作用机制

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Action Environment

The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment . Its environmental fate is of great concern .

安全和危害

属性

IUPAC Name |

3,5-dibromo-4-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMLROKVHNPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-hydroxybenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2370888.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)

![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)